molecular formula C12H7ClF4N2O2S B3327575 3-(4-Chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 353292-92-9

3-(4-Chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B3327575
Key on ui cas rn: 353292-92-9
M. Wt: 354.71 g/mol
InChI Key: ZPRGFMFNRURQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193198B2

Procedure details

To a suspension of 3-(2-chloropropionylamino)propionic acid methyl ester (6.93 g) and potassium carbonate (4.72 g) in acetonitrile (150 mL) was added dropwise a solution of 3-(4-chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-trifluoromethyl-1H-pyrimidin-2,4-dione (11.54 g) in acetonitrile (75 mL) at 45° C. to 50° C. for 1 hour. The reaction mixture was stirred at the same temperature for 2 hours and neutralized at 5° C. with 1 N hydrochloric acid. Water and ethyl acetate were added to separate the organic layer. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried with magnesium sulfate, filtered, concentrated, and recrystallized with ether to give the target compound (13.00 g, yield 78%, white solid).
Quantity
6.93 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][CH2:5][NH:6][C:7](=[O:11])[CH:8](Cl)[CH3:9].C(=O)([O-])[O-].[K+].[K+].[Cl:19][C:20]1[C:25]([SH:26])=[CH:24][C:23]([N:27]2[C:32](=[O:33])[CH:31]=[C:30]([C:34]([F:37])([F:36])[F:35])[N:29]([CH3:38])[C:28]2=[O:39])=[C:22]([F:40])[CH:21]=1.Cl>C(#N)C.C(OCC)(=O)C.O>[CH3:1][O:2][C:3](=[O:12])[CH2:4][CH2:5][NH:6][C:7](=[O:11])[CH:8]([S:26][C:25]1[CH:24]=[C:23]([N:27]2[C:32](=[O:33])[CH:31]=[C:30]([C:34]([F:36])([F:37])[F:35])[N:29]([CH3:38])[C:28]2=[O:39])[C:22]([F:40])=[CH:21][C:20]=1[Cl:19])[CH3:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
6.93 g
Type
reactant
Smiles
COC(CCNC(C(C)Cl)=O)=O
Name
Quantity
4.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
11.54 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1S)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)F
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized with ether
CUSTOM
Type
CUSTOM
Details
to give the target compound (13.00 g, yield 78%, white solid)

Outcomes

Product
Details
Reaction Time
2 h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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